molecular formula C7H7HgNO2 B1144117 PYRIDYLMERCURIC ACETATE CAS No. 102-99-8

PYRIDYLMERCURIC ACETATE

Cat. No.: B1144117
CAS No.: 102-99-8
M. Wt: 337.73
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Description

Contextualization of Organomercurial Compounds in Contemporary Chemical Science

Organomercurial compounds, characterized by at least one mercury-carbon bond, represent a significant class of organometallic substances. wikipedia.org Historically, they have been utilized in a variety of applications, from medicinal agents to agricultural fungicides. wikipedia.orgtaylorandfrancis.com In contemporary chemical science, the study of organomercurials offers a unique lens through which to explore fundamental concepts of bonding, reactivity, and structure. wikipedia.orgslideshare.net The Hg-C bond is typically stable but can be sensitive to light. slideshare.net

The chemistry of organomercury compounds shares similarities with organopalladium chemistry, particularly in reactions involving the mercuration of aromatic rings. wikipedia.org Electron-rich aromatic compounds can undergo mercuration when treated with mercuric acetate (B1210297). wikipedia.org This reactivity has been a subject of academic interest, providing a platform for studying electrophilic aromatic substitution and other reaction mechanisms. slideshare.net

The general structure of many organomercury compounds is linear, a feature that has been extensively studied through various analytical techniques. core.ac.uk However, the coordination chemistry of mercury is complex, with the potential for secondary interactions that can influence the crystal structure of these compounds. core.ac.uk This diverse coordination geometry, stemming from the vacant 6p- and 6d-orbitals of the mercury atom, continues to be an area of active investigation. core.ac.uk

Historical Trajectories and Early Academic Discoveries of Pyridylmercuric Acetate

The early research into this compound was often intertwined with its practical applications, particularly its antimicrobial properties. usgs.gov Initial investigations focused on its synthesis and its efficacy as a disinfectant and fungicide. usgs.govmichigandnr.com One of the early documented methods for its preparation involved the mercuration of pyridine (B92270) with mercuric acetate in the presence of water. ihb.ac.cnihb.ac.cn However, researchers noted the difficulty in isolating the pure β-pyridylmercuric acetate from the reaction mixture. ihb.ac.cnihb.ac.cn

A notable early observation was the decomposition of the pyridylmercuric compound when heated with acetic acid, which resulted in the formation of mercurous acetate. ihb.ac.cnihb.ac.cn This finding highlighted the chemical instability of this compound under certain conditions and underscored the need for careful control of reaction parameters during its synthesis and purification.

Early studies also explored its use as a treatment for bacterial diseases in fish, with research dating back to the late 1940s and 1950s. usgs.govmichigandnr.comepa.gov These investigations, while focused on a practical application, provided foundational data on the chemical's behavior in aqueous environments and its interactions with biological systems.

Current Research Significance and Gaps in the Scholarly Understanding of this compound

Despite the decline in its direct application, this compound and its analogs continue to be subjects of academic research. The compound serves as a model for studying the synthesis and reactivity of organomercurial compounds. slideshare.net For instance, the synthesis of 4-(acetoxymercuri)pyridine is achieved by reacting mercuric acetate with 4-mercuriopyridine in the presence of acetic acid. ontosight.ai The resulting compound has been characterized using modern spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. ontosight.ai

Current research often focuses on the nuanced aspects of its chemical behavior, such as its participation in mercury-mediated reactions, which can facilitate specific chemical transformations. ontosight.ai The substitution of the acetate group with other functional groups can alter its chemical properties and reactivity, opening avenues for synthesizing novel compounds.

However, gaps in the scholarly understanding of this compound remain. A comprehensive and universally accepted structural analysis, particularly in the solid state, is an area that could benefit from further investigation. While the general linearity of similar compounds is known, detailed crystallographic studies of this compound itself are not extensively reported in the readily available literature. Furthermore, a deeper mechanistic understanding of its decomposition pathways under various conditions could provide valuable insights into the stability of organomercurial compounds in general.

Properties

CAS No.

102-99-8

Molecular Formula

C7H7HgNO2

Molecular Weight

337.73

Origin of Product

United States

Mechanistic Investigations of Pyridylmercuric Acetate Reactivity and Interactions

Fundamental Chemical Reactivity and Transformation Pathways of Pyridylmercuric Acetate (B1210297)

Pyridylmercuric acetate is an organomercury compound characterized by a mercury atom bonded to both a pyridine (B92270) ring and an acetate group. Its reactivity is governed by the nature of the carbon-mercury and mercury-oxygen bonds, as well as the aromatic pyridine system.

Specific photochemical degradation studies focusing exclusively on this compound are not extensively detailed in the available scientific literature. However, the photochemical behavior of organometallic compounds, in general, suggests that the primary pathway for degradation under ultraviolet irradiation would involve the cleavage of the carbon-mercury bond. This homolytic cleavage would likely generate a pyridyl radical and a mercuric acetate radical. These reactive intermediates would then undergo further reactions, such as hydrogen abstraction, dimerization, or reaction with solvents and dissolved oxygen, leading to a variety of degradation products. The stability of the pyridine ring suggests it may remain intact or undergo secondary photochemical transformations.

The hydrolytic stability of this compound is influenced by the two distinct bonds to the mercury atom. The mercury-acetate bond, being more ionic in character, is susceptible to hydrolysis. In aqueous solutions, this bond can cleave to release acetic acid and form pyridylmercuric hydroxide. This is consistent with the observation that aqueous solutions of the related compound, mercuric acetate, can decompose upon standing nih.gov.

The carbon-mercury bond in organomercurials is generally considered to be relatively stable towards hydrolysis in neutral water. However, the rate of cleavage can be significantly accelerated under acidic conditions. Therefore, the solvolytic behavior in protic solvents would likely involve the initial, and more rapid, solvolysis of the acetate group, followed by a slower potential cleavage of the pyridyl-mercury bond, depending on the conditions.

The redox chemistry of this compound involves both the mercury center and the pyridine ligand. The mercury(II) center in organomercurial compounds can be reduced to elemental mercury (Hg(0)). This conversion is a known detoxification pathway in certain biological systems, where enzymes can facilitate the reduction of Hg(II) salts libretexts.org.

Detailed thermogravimetric analysis of this compound is not widely published. However, the thermal decomposition pathways can be inferred from studies on analogous organomercuric acetates and other metal acetates. The thermal decomposition of alkenylmercuric acetates in acetic acid has been shown to yield metallic mercury and the corresponding alkenyl acetate acs.org. In other cases, decomposition products include acetic acid and various hydrocarbons acs.org. The stability of these compounds decreases as unsaturation is moved closer to the carbon-mercury bond acs.org.

Studies on the thermal degradation of polymers containing acetate groups, such as polyvinyl acetate, show that the initial step of decomposition is the elimination of acetic acid, which occurs between 300 and 400 °C researchgate.netkpi.ua. Based on this, two primary competing pathways are likely for the thermal decomposition of this compound:

Elimination of acetic acid to form a transient mercury-containing intermediate, which would subsequently decompose.

Homolytic cleavage of the pyridyl-mercury bond to yield metallic mercury and organic products derived from the pyridyl and acetate radicals.

The following table summarizes the decomposition characteristics of related organomercuric acetates.

CompoundDecomposition ConditionsMajor ProductsReference
Vinylmercuric AcetateHeated in acetic acidVinyl acetate, Metallic mercury acs.org
Isopropenylmercuric AcetateHeated in acetic acidIsopropenyl acetate, Metallic mercury acs.org
3-Butenylmercuric AcetateHeated in acetic acidAcetic acid, Butadiene, Metallic mercury acs.org
Allylmercuric AcetateHeated in acetic acidMixture of products including acetic acid, diallyl, and propylene acs.org

Molecular Interactions of this compound in Model Biological Systems (In Vitro/Acellular)

The primary mechanism by which this compound and other organomercury compounds exert their biological effects is through the potent and high-affinity interaction with sulfhydryl groups (-SH) present in proteins, particularly in the amino acid cysteine. libretexts.orgnih.gov This interaction is a critical factor in the inactivation of numerous enzymes. researchgate.netnih.gov

The mercury atom in this compound acts as a soft acid, showing a strong preference for binding with soft bases like the sulfur atom of a thiol group. This leads to the formation of a stable covalent bond, creating a mercury-mercaptide complex (Protein-S-Hg-R). This binding has several consequences for enzyme function:

Direct Active Site Blockage: If a cysteine residue is part of the enzyme's active site, the binding of the bulky pyridylmercuric moiety can physically block substrate access, thereby inhibiting catalysis.

Conformational Changes: The formation of a mercury-cysteine bond can disrupt the intricate tertiary and quaternary structures of an enzyme. nih.gov These conformational changes can alter the geometry of the active site, rendering the enzyme non-functional even if the binding occurs at a site remote from the catalytic center.

Disruption of Disulfide Bonds: Mercury can interact with disulfide bridges (S-S) that are crucial for stabilizing the folded structure of many proteins, leading to denaturation.

This interaction is typically a form of irreversible or non-competitive inhibition. For instance, studies with mercury chloride on the enzyme tyrosinase demonstrated an irreversible, non-competitive inhibition mechanism. frontiersin.org Similarly, mercury's inhibition of chymotrypsin (B1334515) was found to lower the catalytic rate (kcat) without significantly altering the substrate binding affinity (Km), which is characteristic of non-competitive inhibition. nih.gov The high affinity of mercury for sulfhydryl groups is considered a key reason for its ability to inactivate a wide array of enzymes involved in critical metabolic and cellular processes. nih.govseattlepi.com

The table below lists examples of enzymes that are known to be inhibited by mercury compounds through interaction with sulfhydryl or other key residues.

EnzymeFunctionInhibition Mechanism/TargetReference
InvertaseHydrolysis of sucroseGeneral enzyme inhibition, basis for Hg(II) detection researchgate.net
TyrosinaseMelanin synthesisIrreversible non-competitive inhibition; binds to histidine residues in the active site frontiersin.org
Creatine KinaseATP regenerationBlocks binding of ADP or essential Mg2+ ion seattlepi.com
Glutathione Peroxidase (GPx)Antioxidant defenseInactivation through binding to sulfhydryl/selenohydryl groups nih.gov
Various Digestive Enzymes (Amylase, Lipase, Lactase)Nutrient digestionInhibition via binding to sulfhydryl groups on cysteine residues seattlepi.com
ChymotrypsinProtein digestionBinds to histidine residues, causing non-competitive inhibition and denaturation nih.gov

Nucleic Acid Binding and Conformational Perturbations Induced by this compound

This compound has been identified as a compound capable of interacting with nucleic acids, leading to conformational changes. Research involving high-resolution electron microscopy has utilized this compound as a stabilizing ligand in the study of transfer RNA (tRNA) molecules. In these applications, it was used in conjunction with osmium markers to label thymine (B56734) and uracil (B121893) bases, indicating a direct interaction with these pyrimidine (B1678525) residues. annualreviews.org

The interaction is not limited to the sugar-phosphate backbone but involves direct binding to the bases. The affinity for specific bases can vary, but interactions with pyrimidines like thymine and uracil have been noted. annualreviews.org This binding can alter the helical twist and flexibility of the nucleic acid polymer, which could have implications for the biological processes involving DNA and RNA, such as replication and transcription.

Protein Modification Studies with this compound

The reactivity of this compound is predominantly characterized by its strong affinity for sulfhydryl groups (-SH) present in the cysteine residues of proteins. This interaction forms the basis of its mechanism for modifying protein structure and function. Organomercurial compounds, including this compound, are well-established reagents for titrating and modifying sulfhydryl groups.

The core of this interaction is the formation of a stable covalent bond between the mercury atom and the sulfur atom of a cysteine residue, forming a mercaptide. This reaction is highly specific for thiol groups under mild conditions. The modification of these cysteine residues can have profound effects on the protein's biological activity, particularly in enzymes where a cysteine residue is part of the active site. Inactivation or altered activity of the enzyme is a common outcome of this modification. nih.gov

Studies on closely related compounds, such as phenylmercuric acetate, have demonstrated their ability to modify protein thiols, leading to changes in enzymatic activity that can be reversed by the addition of other thiol-containing compounds like dithiothreitol (B142953) or mercaptoethanol. nih.gov This reversibility confirms the specific nature of the mercury-sulfhydryl interaction. The modification of even a single, critical cysteine residue can lead to a complete loss of enzyme function. This high reactivity and specificity have led to the use of organomercurial resins, such as those derived from p-aminophenylmercuric acetate, for the specific enrichment of cysteine-containing peptides from complex protein mixtures. nih.gov

Target Protein/Enzyme ClassEffect of Mercurial ModificationReference Compound Example
Dehydrogenases (e.g., Butyryl-CoA dehydrogenase)Reversible inactivation, alteration of spectral propertiesPhenylmercuric Acetate nih.gov
ATP SulfurylaseAltered substrate affinity and cooperativityGeneral disulfide/maleimide reagents targeting regulatory SH-groups researchgate.net
General Proteome (Cysteine-containing proteins)Covalent modification allowing for enrichment and analysisp-Aminophenylmercuric Acetate nih.gov

Mechanisms of Non-Clinical Antimicrobial Activity of this compound (e.g., fungal and bacterial cellular targets)

The antimicrobial activity of this compound stems from its ability to interact with and disrupt essential cellular components in both fungi and bacteria. The mechanisms are broad, reflecting the reactivity of the organomercurial moiety.

In fungi, a primary target is the array of enzymes essential for cellular integrity and metabolism. The modification of sulfhydryl groups in key enzymes, as detailed in the protein modification section, is a major contributor to its antifungal effect. nih.gov For instance, enzymes involved in cell wall synthesis or respiratory pathways that rely on cysteine residues for their catalytic activity are susceptible to inactivation. A study on the closely related compound phenylmercuric acetate demonstrated potent antifungal activity against a wide range of ocular pathogenic fungi, including Fusarium and Aspergillus species, with significantly lower minimum inhibitory concentrations (MICs) than established antifungal agents like amphotericin B and natamycin. nih.gov This suggests that this compound likely acts as a powerful, broad-spectrum fungicidal agent by inhibiting multiple essential enzymatic processes.

For bacteria, the mechanism also involves the disruption of protein function through the binding of sulfhydryl groups. nih.gov Furthermore, organomercurials can affect the integrity of the bacterial cell membrane. While not extensively detailed for this compound specifically, other pyridine-containing compounds have been shown to interfere with membrane integrity. mdpi.com Damage to the cell membrane leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death. nih.gov The dual action of enzymatic inhibition and potential membrane disruption makes it an effective bactericidal agent.

Fungal SpeciesMIC₉₀ of Phenylmercuric Acetate (mg/L)MIC₉₀ of Amphotericin B (mg/L)MIC₉₀ of Natamycin (mg/L)
Fusarium spp.0.015628
Aspergillus spp.0.0156232
Alternaria alternata0.015614
Other Pathogens0.015614
Data from a study on Phenylmercuric Acetate, a closely related organomercurial compound, illustrating potent antifungal activity. nih.gov

Applications of Pyridylmercuric Acetate in Non Clinical Material Science and Industrial Processes

Integration of Pyridylmercuric Acetate (B1210297) in Polymer Chemistry and Coatings (e.g., preservation properties)

There is a significant lack of specific data regarding the integration of pyridylmercuric acetate into polymer chemistry or its use as a preservative in coatings. While other organomercury compounds, such as phenylmercuric acetate, were historically used as biocides and mildewcides in latex paints and adhesives, this specific application is not documented for this compound. epa.gov One historical document from the U.S. Environmental Protection Agency notes the use of a 2% this compound solution in an industrial setting for application to fabrics, suggesting a role as a biocide or preservative for textiles. epa.gov However, detailed research findings on its mechanism, efficacy, or the extent of its use for preservation properties in broader polymer and coatings applications are not available in the reviewed literature.

Historical Industrial and Agricultural Applications of this compound (academic perspective)

From an academic and historical perspective, the industrial and agricultural applications of organomercury compounds were widespread before their use was heavily restricted due to environmental and health concerns. iupac.org The vast majority of historical records focus on phenylmercuric acetate (PMA), which was used extensively as a fungicide, slimicide in paper mills, and herbicide. researchgate.net

Specific documentation for this compound is exceptionally rare. A notable exception is a 1971 report by the U.S. Environmental Protection Agency on mercurial pesticides. This document lists this compound as an active ingredient in a formulation for industrial use on fabrics, indicating its application as a biocide to prevent microbial degradation. epa.gov

Below is a data table summarizing the documented historical application of this compound.

Application AreaFormulation DetailsTarget SubstrateFunctionSource
Industrial Biocide2% Pyridyl mercuric acetate and 7.5% alkyl dimethylbenzyl ammonium (B1175870) chlorides solutionFabricsFungistatic / Mildew Control epa.gov

This single documented use highlights that this compound was part of the broader class of mercurial pesticides used for material preservation, although its role was minor compared to the more prevalent phenylmercuric compounds.

Future Research Horizons: Exploring New Frontiers for this compound

While this compound has established applications, the future of its research lies in innovative and interdisciplinary approaches. Emerging trends in analytical chemistry, materials science, and sustainable practices are poised to unlock new potentials for this organomercury compound. This article explores the prospective research avenues that could define the next chapter of this compound studies, from advanced analytical tools to green chemistry innovations.

Q & A

Basic Question: How should researchers design experiments to synthesize and characterize pyridylmercuric acetate with high reproducibility?

Methodological Answer:

  • Synthesis Design : Use controlled stoichiometric ratios of pyridine, mercury(II) acetate, and solvents (e.g., glacial acetic acid). Include inert atmosphere protocols (e.g., nitrogen purge) to minimize oxidation .
  • Characterization : Employ multi-modal analytical techniques:
    • Structural Confirmation : Single-crystal X-ray diffraction for crystallographic data, complemented by 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .
    • Purity Assessment : Thermogravimetric analysis (TGA) to detect residual solvents or decomposition products.
  • Reproducibility : Document reaction conditions (temperature, pH, time) and batch-to-batch variability using statistical tools like coefficient of variation (CV) .

Basic Question: What analytical techniques are most effective for assessing this compound’s stability under varying experimental conditions?

Methodological Answer:

  • Experimental Design :
    • Variable Parameters : pH (2–12), temperature (4°C–60°C), and solvent polarity (aqueous vs. organic).
    • Stability Metrics : Monitor mercury leaching via inductively coupled plasma mass spectrometry (ICP-MS) and ligand dissociation via UV-Vis spectroscopy .
  • Data Interpretation : Use degradation kinetics (e.g., first-order rate constants) and Arrhenius plots to predict shelf-life under storage conditions .
  • Control Measures : Include mercury acetate and free pyridine as reference standards to distinguish degradation pathways .

Basic Question: How can researchers resolve contradictions in reported toxicity data for this compound across cell-line studies?

Methodological Answer:

  • Data Reconciliation Framework : Apply the PICOT model:
    • Population : Specific cell lines (e.g., HepG2 vs. HEK293).
    • Intervention : Dose-response curves (0.1–100 µM).
    • Comparison : Negative controls (untreated cells) and positive controls (known cytotoxins).
    • Outcome : IC50_{50} values, apoptosis markers (e.g., caspase-3 activation).
    • Time : Exposure duration (24–72 hrs) .
  • Meta-Analysis : Use PRISMA guidelines to aggregate data, assess publication bias, and apply heterogeneity tests (e.g., I2^2 statistic) .

Advanced Question: What experimental strategies are recommended for elucidating this compound’s degradation pathways in environmental matrices?

Methodological Answer:

  • Degradation Studies :
    • Techniques : HPLC-MS/MS to identify transient intermediates (e.g., pyridylmercuric hydroxide).
    • Isotope Labeling : Use 15^{15}N-pyridine to track ligand dissociation in simulated wetland systems .
  • Environmental Modeling : Integrate degradation kinetics with geochemical parameters (e.g., organic matter content, redox potential) using multivariate regression .

Advanced Question: How can researchers optimize protocols to study this compound’s synergistic effects with other antimicrobial agents?

Methodological Answer:

  • Experimental Design :
    • Factorial Design : Test combinations with β-lactams or quinolones at sub-inhibitory concentrations.
    • Synergy Metrics : Calculate fractional inhibitory concentration indices (FICIs) .
  • Mechanistic Probes : Use transcriptomic profiling (RNA-seq) to identify upregulated resistance genes or efflux pumps .

Advanced Question: What methodologies are critical for evaluating this compound’s environmental persistence and bioaccumulation potential?

Methodological Answer:

  • Bioaccumulation Assays :
    • Model Organisms : Daphnia magna or zebrafish embryos exposed to 203^{203}Hg-labeled compound.
    • Tissue Analysis : Gamma spectrometry to quantify mercury uptake in liver/gills .
  • Persistence Metrics : Half-life calculations in soil/water systems, adjusted for microbial activity (e.g., CO2_2 evolution tests) .

Advanced Question: How should researchers address discrepancies in this compound’s reported reactivity with biomolecules?

Methodological Answer:

  • Controlled Reactivity Studies :
    • Target Biomolecules : Cysteine-rich proteins (e.g., metallothioneins) vs. DNA.
    • Analytical Tools : Circular dichroism (CD) for protein structural changes; comet assays for DNA damage .
  • Cross-Validation : Replicate conflicting studies using identical buffer conditions (e.g., Tris vs. phosphate buffers) and mercury speciation controls .

Advanced Question: What computational approaches are most effective for modeling this compound’s interactions with cellular membranes?

Methodological Answer:

  • Molecular Dynamics (MD) :
    • Force Fields : Use CHARMM36 with explicit mercury parameters.
    • Membrane Models : Simulate lipid bilayers (e.g., DOPC/cholesterol mixtures) .
  • Validation : Correlate simulations with experimental data (e.g., Langmuir trough measurements of membrane insertion) .

Advanced Question: How can researchers design studies to resolve contradictions in this compound’s pharmacokinetic profiles across animal models?

Methodological Answer:

  • Pharmacokinetic Framework :
    • In Vivo Models : Compare rodents (mice/rats) and non-rodents (rabbits) with cannulated bile ducts.
    • Tracer Techniques : Use stable isotopes (202^{202}Hg) for precise biodistribution tracking .
  • Data Normalization : Adjust for interspecies metabolic differences using allometric scaling .

Advanced Question: What safety protocols are essential for handling this compound in high-throughput screening assays?

Methodological Answer:

  • Risk Mitigation :
    • Containment : Use gloveboxes with HEPA filtration for powder handling.
    • Decontamination : 10% sodium thiosulfate baths for mercury spill neutralization .
  • Exposure Monitoring : Regular urinary mercury tests for lab personnel, with action limits <5 µg/L .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.